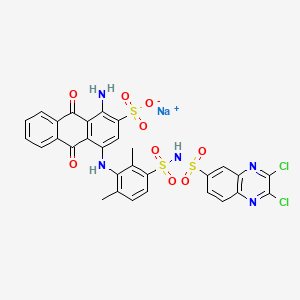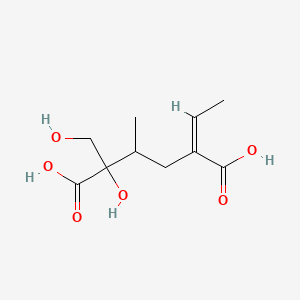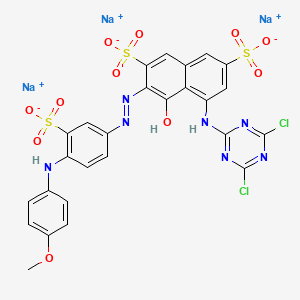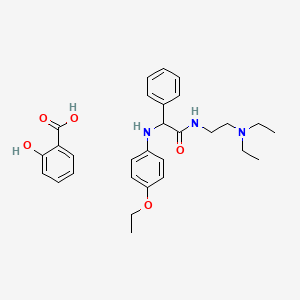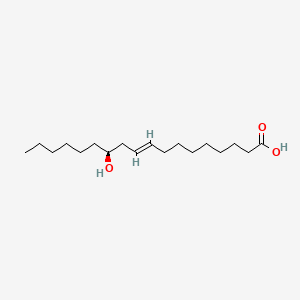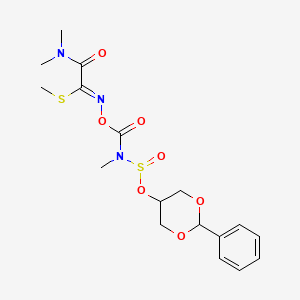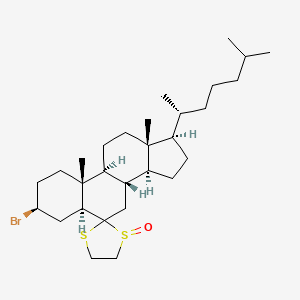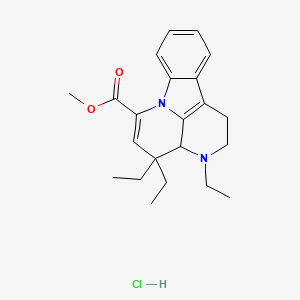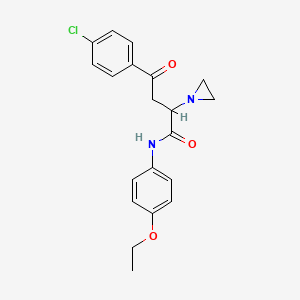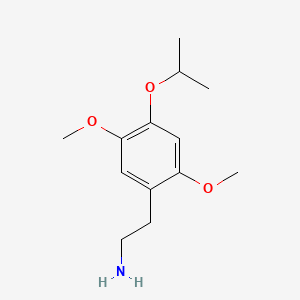
2,5-Dimethoxy-4-isopropoxyphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-isopropoxyphenethylamine is a nitrogen-containing organic compound with the chemical formula C₁₃H₂₁NO₃. It belongs to the class of 2,5-dimethoxyphenethylamine derivatives, which are known for their psychoactive properties. This compound was first synthesized by Alexander Shulgin and is a structural isomer of 4-isopropoxy-3,5-dimethoxyphenethylamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-4-isopropoxyphenethylamine typically involves several steps:
Friedel-Crafts Reaction: 4-dimethoxybenzene reacts with chloracetyl chloride to form alpha-chlorine-2,5-dimethoxyacetophenone.
Amination: The intermediate product undergoes amination with methenamine to yield alpha-amino-2,5-dimethoxyacetophenone.
Reduction: Finally, the alpha-amino-2,5-dimethoxyacetophenone is reduced to produce 2,5-dimethoxyphenethylamine
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are commercially available and cost-effective. The reaction conditions are mild, and the process is straightforward, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethoxy-4-isopropoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,5-Dimethoxy-4-isopropoxyphenethylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its interaction with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and subsequent psychoactive effects. The molecular pathways involved include the activation of G-protein coupled receptors and downstream signaling cascades .
Comparaison Avec Des Composés Similaires
- 2,5-Dimethoxy-4-ethylamphetamine
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2,5-Dimethoxy-4-propylphenethylamine
Comparison: 2,5-Dimethoxy-4-isopropoxyphenethylamine is unique due to its specific substitution pattern, which influences its receptor binding affinity and psychoactive properties. Compared to its analogs, it has distinct pharmacological profiles and effects .
Propriétés
Numéro CAS |
952006-65-4 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |
Clé InChI |
KAKXJLWAEMHHTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C(=C1)OC)CCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





